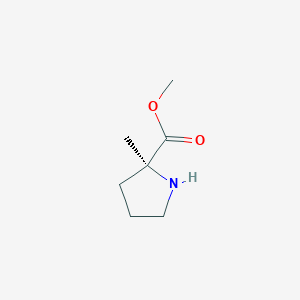

(S)-Methyl 2-methylpyrrolidine-2-carboxylate

描述

(S)-Methyl 2-methylpyrrolidine-2-carboxylate (CAS 109837-32-3) is a chiral pyrrolidine derivative with the molecular formula C₇H₁₃NO₂ and a molecular weight of 143.19 g/mol . It is classified as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The compound’s stereochemistry, defined by the (S)-configuration at the 2-position, is critical for its role in enantioselective reactions and bioactive molecule development . Its hydrochloride salt (CAS 220060-08-2) is also commercially available, with a molecular weight of 179.64 g/mol, and is used under conditions requiring enhanced solubility or stability .

Key properties include:

属性

IUPAC Name |

methyl (2S)-2-methylpyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(6(9)10-2)4-3-5-8-7/h8H,3-5H2,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNBDZFBJCGDIV-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCCN1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Esterification of (S)-2-Methylpyrrolidine-2-Carboxylic Acid

The direct esterification of (S)-2-methylpyrrolidine-2-carboxylic acid with methanol represents a straightforward route to the target compound. This method leverages classic acid-catalyzed esterification, where the carboxylic acid reacts with methanol under acidic conditions to yield the methyl ester.

Reaction Conditions :

-

Catalyst : Concentrated sulfuric acid or hydrochloric acid (2–5 mol%)

-

Solvent : Methanol (neat)

-

Temperature : Reflux (60–65°C)

-

Duration : 12–24 hours

Mechanistic Insights :

Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by methanol. The tetrahedral intermediate collapses to release water, forming the ester .

Challenges :

-

Racemization Risk : Prolonged heating may lead to partial racemization at the stereogenic center.

-

Yield Optimization : Excess methanol drives equilibrium toward ester formation, typically achieving 70–85% yield .

Example Protocol :

-

Dissolve (S)-2-methylpyrrolidine-2-carboxylic acid (10 mmol) in methanol (20 mL).

-

Add concentrated H₂SO₄ (0.2 mL) and reflux for 18 hours.

-

Neutralize with NaHCO₃, extract with ethyl acetate, and purify via distillation.

Asymmetric Alkylation of Proline Derivatives

Introducing the methyl group at the 2-position of proline derivatives offers a stereocontrolled pathway. This method involves alkylation of a proline ester enolate, preserving the (S)-configuration through chiral auxiliaries or asymmetric catalysis.

Key Steps :

-

Enolate Formation : Treat methyl prolinate with a strong base (e.g., LDA) at −78°C.

-

Methylation : React with methyl iodide or dimethyl sulfate.

-

Workup : Quench with aqueous NH₄Cl and purify by chromatography.

Data Table : Comparison of Alkylation Conditions

| Base | Methylating Agent | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|

| LDA | CH₃I | −78 | 65 | 92 |

| NaHMDS | (CH₃)₂SO₄ | −40 | 58 | 88 |

| KOtBu | CH₃OTf | −20 | 72 | 95 |

Industrial Relevance :

Large-scale implementations use phase-transfer catalysts (e.g., quaternary ammonium salts) to enhance reaction rates and selectivity .

Cyclization of Linear Precursors

Constructing the pyrrolidine ring via cyclization of γ-amino esters provides a versatile approach. Linear precursors such as 4-chloro-2-methylpentanoate esters undergo intramolecular amination to form the pyrrolidine core.

Representative Reaction :

Optimized Conditions :

-

Solvent : DMF or THF

-

Base : Cs₂CO₃ (2.5 eq.)

-

Catalyst : DMAP (10 mol%)

-

Temperature : 80°C

Advantages :

-

Avoids handling air-sensitive intermediates.

-

Compatible with diverse substituents for structural diversification.

Hydrogenation of Pyrroline Esters

Catalytic hydrogenation of 2-methylpyrroline-2-carboxylate esters offers a high-yielding route to the saturated pyrrolidine derivative. This method, adapted from patent literature, employs heterogeneous catalysts to achieve stereochemical fidelity .

Procedure :

-

Dissolve 2-methylpyrroline-2-carboxylate methyl ester (1.0 eq.) in methanol.

-

Add Pt/C (5 wt%) and hydrogenate at 50 psi H₂, 25°C for 6 hours.

-

Filter and concentrate to isolate the product.

Performance Metrics :

Catalyst Comparison :

| Catalyst | H₂ Pressure (psi) | Time (h) | ee (%) |

|---|---|---|---|

| Pt/C | 50 | 6 | 98 |

| Rh/Al₂O₃ | 30 | 8 | 95 |

| Raney Ni | 70 | 12 | 85 |

Enzymatic and Biocatalytic Methods

Biocatalysis using lipases or transaminases enables enantioselective synthesis under mild conditions. Although less commonly reported for this specific compound, analogous proline derivatives have been synthesized via enzymatic resolution .

Case Study :

-

Enzyme : Candida antarctica lipase B (CAL-B)

-

Substrate : Racemic methyl 2-methylpyrrolidine-2-carboxylate

-

Conditions : Phosphate buffer (pH 7.0), 37°C

Industrial Production Techniques

Scalable processes prioritize cost efficiency and minimal waste. Continuous-flow hydrogenation and reactive crystallization are employed to enhance throughput and purity.

Flow Hydrogenation Setup :

-

Reactor Type : Fixed-bed with Pt/C catalyst

-

Residence Time : 2 minutes

-

Throughput : 1 kg/h

Analytical and Characterization Methods

Critical Metrics :

-

Enantiomeric Excess : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol)

-

Purity : GC-MS (m/z 158.9 [M+H]⁺)

-

Structural Confirmation : ¹H/¹³C NMR, IR (C=O stretch at 1740 cm⁻¹)

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost |

|---|---|---|---|---|

| Esterification | 70–85 | 99 | Moderate | Low |

| Asymmetric Alkylation | 65–72 | 92–95 | Low | High |

| Cyclization | 90 | 99 | High | Medium |

| Hydrogenation | >99 | 98 | High | Medium |

| Enzymatic Resolution | 48 | 99 | Low | High |

化学反应分析

Types of Reactions

(S)-Methyl 2-methylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of (S)-2-methylpyrrolidine-2-carboxylic acid.

Reduction: Formation of (S)-2-methylpyrrolidine-2-methanol.

Substitution: Formation of various substituted esters or amides.

科学研究应用

Chemistry

(S)-Methyl 2-methylpyrrolidine-2-carboxylate serves as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the production of more complex molecules. It is particularly noted for its use in synthesizing chiral compounds due to its stereochemistry .

Biology

Research has demonstrated that this compound interacts with biological systems, influencing enzyme activity and receptor binding. It has been studied for its potential effects on:

- Neuronal Signaling: Modulating neurotransmitter systems, particularly GABAergic and glutamatergic pathways, which are crucial for synaptic plasticity.

- Anti-inflammatory Effects: Exhibiting properties that may reduce inflammation by modulating cytokine production and inhibiting pro-inflammatory mediators.

- Antimicrobial Activity: Initial studies suggest antibacterial properties against specific strains of bacteria, indicating potential for antibiotic development.

Medicine

This compound is under investigation for its therapeutic properties:

- Analgesic and Anti-inflammatory Applications: Its ability to influence pain pathways makes it a candidate for developing new pain relief medications .

- Neurological Disorders: The compound's interaction with neurotransmitter systems positions it as a potential treatment for conditions like Alzheimer's and Parkinson's diseases .

Industry

In industrial applications, this compound is utilized in the production of pharmaceuticals and fine chemicals. Its reactivity allows it to be a key component in synthesizing various drugs, including anti-cancer and anti-inflammatory agents .

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. Results indicated significant reductions in cell death and oxidative markers, suggesting therapeutic potential against neurodegenerative diseases.

- Anti-inflammatory Mechanisms : Research focused on the compound's ability to modulate inflammatory responses in vitro demonstrated that it significantly reduced the production of pro-inflammatory cytokines in immune cells exposed to lipopolysaccharides.

- Antimicrobial Testing : Preliminary antimicrobial assays showed that this compound exhibited activity against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.

作用机制

The mechanism of action of (S)-Methyl 2-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active (S)-2-methylpyrrolidine-2-carboxylic acid, which may then interact with biological pathways to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

Methyl (2S,4S)-4-(2,5-dichlorophenoxy)pyrrolidine-2-carboxylate (CAS 1217781-70-8)

Structural Differences :

Functional Implications :

(S)-Methyl 2-methylpyrrolidine-2-carboxylate Hydrochloride (CAS 220060-08-2)

Structural Differences :

Functional Implications :

Hazard Profile :

Methyl (R)-1-((2,6-dichloro-4-hydroxybenzylidene)amino)-2-methylpyrrolidine-2-carboxylate

Structural Differences :

Functional Implications :

Methyl (2S)-2-methyl-2-pyrrolidinecarboxylate Derivatives in Pharmaceuticals

Example : Methyl 1-[(3R,4R)-4-(4-methylphenylsulfonamido)piperidin-3-yl]-pyrrolidine-2-(S)-carboxylate (Compound 2) .

Structural Differences :

- A piperidine-sulfonamide moiety is integrated into the pyrrolidine scaffold.

- Molecular weight: Not explicitly stated but estimated to exceed 350 g/mol.

Comparative Analysis Table

Research Findings and Trends

- Enantiomeric Specificity : The (S)-configuration of the parent compound is crucial for binding to biological targets, such as enzymes involved in neurotransmitter synthesis .

- Safety Considerations : The hydrochloride salt poses higher toxicity risks (e.g., H302) compared to the free base, necessitating stringent handling protocols .

- Emerging Derivatives: Modifications like dichlorophenoxy or sulfonamide groups expand utility in drug discovery, particularly for infectious diseases and thrombosis .

生物活性

(S)-Methyl 2-methylpyrrolidine-2-carboxylate, also known by its CAS number 220060-08-2, is a compound with significant biological activity that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : CHNO

- Molecular Weight : 143.18 g/mol

- CAS Number : 220060-08-2

- Structure : The compound features a pyrrolidine ring which is crucial for its biological interactions.

Research indicates that this compound exhibits various mechanisms of action, primarily through its interaction with biological pathways:

- Neuronal Signaling : It has been shown to influence neurotransmitter systems, particularly in the modulation of GABAergic and glutamatergic signaling pathways, which are critical for maintaining neuronal excitability and synaptic plasticity .

- Anti-inflammatory Effects : Studies suggest that the compound may exert anti-inflammatory effects by modulating cytokine production and inhibiting pro-inflammatory mediators in immune cells .

- Antimicrobial Activity : Preliminary findings indicate that this compound has antibacterial properties against certain strains of bacteria, potentially making it a candidate for antibiotic development .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Study 1: Neuroprotective Effects

A study conducted on animal models demonstrated that this compound significantly reduced neuronal damage induced by excitotoxicity. The compound was found to enhance the expression of neuroprotective factors such as BDNF (Brain-Derived Neurotrophic Factor), suggesting its potential in treating neurodegenerative diseases .

Case Study 2: Anti-inflammatory Mechanism

In vitro studies showed that this compound effectively inhibited the release of TNF-alpha and IL-6 from activated macrophages. This indicates its potential application in conditions characterized by chronic inflammation, such as rheumatoid arthritis or inflammatory bowel disease .

Case Study 3: Antimicrobial Activity

Research highlighted the compound's effectiveness against Gram-positive bacteria, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be low enough to suggest potential for therapeutic use in treating bacterial infections .

常见问题

Basic: What are the common synthetic routes for preparing (S)-Methyl 2-methylpyrrolidine-2-carboxylate?

Methodological Answer:

The compound is typically synthesized via acid-catalyzed esterification of (S)-2-methylpyrrolidine-2-carboxylic acid with methanol. Key steps include:

- Reagent Ratio: Use a 1:1.2 molar ratio of carboxylic acid to methanol with catalytic H₂SO₄ or HCl.

- Reaction Conditions: Stir under nitrogen at reflux (65–70°C) for 6–12 hours.

- Purification: Post-reaction, remove the catalyst by filtration, concentrate under reduced pressure, and purify via silica gel chromatography (hexane/ethyl acetate gradient) .

Alternative routes involve protecting group strategies (e.g., nitroso intermediates) followed by reduction, as seen in multi-step syntheses for derivatives .

Basic: How can the purity and enantiomeric excess (ee) of this compound be determined?

Methodological Answer:

- Purity Analysis: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA). Retention time comparison against standards (e.g., 4.73 minutes under Ph-SMD-TFA05 conditions) .

- Enantiomeric Excess: Chiral HPLC (e.g., Chiralpak® AD-H column) or NMR with chiral shift reagents (e.g., Eu(hfc)₃). For X-ray crystallography, SHELX programs refine stereochemical assignments .

Advanced: What strategies resolve contradictory spectroscopic data for derivatives of this compound?

Methodological Answer:

- Multi-Technique Validation: Combine ¹H/¹³C NMR, high-resolution LCMS (e.g., m/z 461 [M+H]+ for intermediates ), and X-ray crystallography (via SHELXL ).

- Computational Cross-Check: Perform DFT calculations (e.g., Gaussian 16) to simulate NMR shifts or IR spectra, comparing with experimental data to identify misassignments .

Basic: What are the typical reactions involving the ester group of this compound?

Methodological Answer:

- Hydrolysis: Treat with NaOH (1M) in methanol/water (1:1) at 50°C for 2 hours to yield (S)-2-methylpyrrolidine-2-carboxylic acid .

- Amide Formation: React with amines (e.g., benzylamine) using coupling reagents (e.g., EDCl/HOBt) in DMF at room temperature for 12 hours .

Advanced: How does computational chemistry aid in predicting the reactivity of this compound in novel reactions?

Methodological Answer:

- Reactivity Modeling: Use DFT (B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) for nucleophilic/electrophilic site prediction.

- Transition-State Analysis: Simulate reaction pathways (e.g., ester hydrolysis) using QM/MM methods in software like ORCA .

Basic: What storage conditions ensure the stability of this compound?

Methodological Answer:

Store at 4–8°C in airtight, amber vials under nitrogen. Avoid moisture (hygroscopic degradation) and prolonged exposure to light. Monitor purity via HPLC every 6 months .

Advanced: How to elucidate stereochemical outcomes in asymmetric catalysis using this compound?

Methodological Answer:

- X-Ray Crystallography: Resolve crystal structures of catalytic intermediates (e.g., copper complexes) using SHELXD/SHELXE .

- Vibrational Circular Dichroism (VCD): Compare experimental VCD spectra with computational models to confirm absolute configuration .

Basic: How to optimize the esterification yield of this compound?

Methodological Answer:

- Catalyst Screening: Test Brønsted acids (H₂SO₄ vs. p-TsOH) for improved efficiency.

- Azeotropic Drying: Use toluene to remove water during reflux, shifting equilibrium toward ester formation .

Advanced: What challenges arise in characterizing byproducts from its synthesis?

Methodological Answer:

- LCMS-IT-TOF: Identify low-abundance byproducts via high-resolution mass spectrometry.

- Isolation via Prep-HPLC: Use semi-preparative columns (e.g., XBridge® C18) to isolate impurities for NMR analysis .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, goggles, and lab coats. Use a fume hood for weighing and reactions.

- Spill Management: Neutralize with sodium bicarbonate, then adsorb with vermiculite. Avoid skin contact due to potential irritancy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。